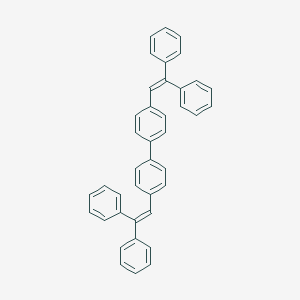

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30/c1-5-13-35(14-6-1)39(36-15-7-2-8-16-36)29-31-21-25-33(26-22-31)34-27-23-32(24-28-34)30-40(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXOHPVVEHBKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573124 | |

| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142289-08-5 | |

| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Distyrylarylene Derivatives in Organic Electronics Research

Distyrylarylene derivatives, a class of organic molecules characterized by a central aromatic core linked to vinyl groups, are of paramount importance in the realm of organic electronics. Their significance stems from a unique combination of properties that make them highly suitable for a variety of applications, most notably in organic light-emitting diodes (OLEDs).

At the molecular level, the extended π-conjugated system of distyrylarylenes allows for efficient charge transport and luminescence. This conjugation, arising from the alternating single and double bonds, facilitates the delocalization of electrons, which is crucial for the movement of charge carriers (electrons and holes) within a device. Furthermore, the rigid and planar structure of many distyrylarylene derivatives contributes to the formation of stable thin films with good morphological characteristics, a prerequisite for reliable device performance.

The versatility of distyrylarylene derivatives lies in the ability to tune their optical and electronic properties through chemical modification. By altering the central aromatic core or introducing various substituent groups on the vinyl or aryl moieties, researchers can precisely control the emission color, energy levels (HOMO and LUMO), and charge-carrier mobility of the material. This "molecular engineering" approach has led to the development of a wide array of distyrylarylenes with tailored functionalities.

The following table summarizes key properties of DPVBi, illustrating its suitability for organic electronic applications:

| Property | Value | Reference |

| Chemical Formula | C40H30 | researchgate.net |

| Molecular Weight | 510.67 g/mol | researchgate.net |

| HOMO Level | 5.9 eV | researchgate.net |

| LUMO Level | 2.8 eV | researchgate.net |

| Fluorescence Emission (THF) | 447 nm | researchgate.net |

| Melting Point | 207 °C | researchgate.net |

Historical Context and Evolution of Dpvbi Research in Optoelectronic Materials

The journey of DPVBi in the field of optoelectronic materials is intertwined with the broader development of organic electronics and, in particular, OLED technology. While pinpointing the exact first synthesis of DPVBi is challenging without a comprehensive historical survey, its emergence as a material of interest for optoelectronics can be traced through the scientific literature.

Early research into organic electroluminescence in the latter half of the 20th century laid the groundwork for the discovery and development of materials like DPVBi. The initial focus was on small organic molecules that could be vacuum-deposited to form thin, uniform films. As the demand for full-color displays grew, so did the quest for stable and efficient blue-emitting materials.

The early 2000s saw a surge in publications detailing the use of DPVBi in OLEDs. For instance, a 2003 study reported the fabrication of a white OLED using DPVBi as the blue light-emitting host. This highlighted the potential of DPVBi in solid-state lighting applications. Subsequent research focused on optimizing device architectures and understanding the fundamental photophysical processes governing the performance of DPVBi-based devices.

More recent research has delved into modifying the DPVBi structure to further enhance its properties. This includes the synthesis of DPVBi derivatives with improved thermal stability, higher quantum yields, and altered charge transport characteristics. The continuous exploration of DPVBi and its analogues underscores its enduring importance in the ongoing development of next-generation optoelectronic devices.

Overview of Key Academic Disciplines Engaging with Dpvbi

Established Synthetic Routes and Reaction Pathways for DPVBi Preparation

The preparation of DPVBi and its derivatives is primarily accomplished through several established olefination and cross-coupling reactions. These methods build the crucial vinyl linkages and the core biphenyl (B1667301) structure. The most prominent pathways include the Horner-Wadsworth-Emmons reaction, the Wittig reaction, the McMurry reaction, and Suzuki coupling.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes from phosphonate (B1237965) carbanions and carbonyl compounds, such as aldehydes or ketones. nih.gov This reaction is frequently employed to prepare π-conjugated hydrocarbons for OLEDs. researchgate.net The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the formation of water-soluble phosphate (B84403) byproducts, which simplifies the purification process. orgsyn.org

In a typical synthesis of a DPVBi derivative, a multi-phosphonate precursor is reacted with a ketone. For instance, a cruciform DPVBi derivative was synthesized through the Wittig-Horner reaction between octaethyl biphenyl-2,2',5,5'-tetrayltetrakis(phosphonate) and diphenyl ketone in the presence of a strong base like potassium tert-butoxide. researchgate.net

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). udel.edumasterorganicchemistry.commnstate.edu This method is highly valued in the synthesis of complex organic molecules and natural products due to its reliability and predictability. nih.gov The general mechanism involves the initial formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.com For DPVBi synthesis, this would involve reacting a biphenyl dialdehyde (B1249045) with a suitable phosphonium (B103445) ylide derived from diphenylmethane.

McMurry Reaction: The McMurry reaction provides a distinct route to alkenes through the reductive coupling of two ketone or aldehyde molecules using low-valent titanium reagents. wikipedia.org The reaction is typically initiated by reducing a titanium source, such as TiCl₃ or TiCl₄, with an agent like zinc powder or LiAlH₄. wikipedia.orgnih.gov The process can be viewed as a two-step sequence: the formation of a pinacolate (1,2-diolate) complex, followed by deoxygenation to yield the alkene, a step driven by titanium's high affinity for oxygen. wikipedia.orgnih.gov While effective for creating sterically hindered alkenes, a potential limitation is the formation of product mixtures when coupling two different carbonyl compounds (cross-coupling). youtube.com However, it is highly effective for intramolecular reactions and has been applied in the synthesis of complex molecules and tri- and tetra-arylethylene compounds. youtube.comnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, particularly for creating biaryl or vinyl-aryl structures. researchgate.netnumberanalytics.com The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com This methodology could be employed to construct the central 1,1'-biphenyl core of DPVBi or to attach the diphenylvinyl moieties to a pre-formed biphenyl scaffold. researchgate.netrsc.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. youtube.com

| Reaction | Key Reactants | Catalyst/Reagent | Primary Bond Formed | Key Advantages |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Biphenyl bis(phosphonate ester) + Diphenyl ketone | Strong base (e.g., t-BuOK) | Carbon-carbon double bond (vinyl) | Easier purification (water-soluble byproduct). orgsyn.org |

| Wittig Reaction | Biphenyl dialdehyde + Diphenylmethyl phosphonium ylide | Strong base | Carbon-carbon double bond (vinyl) | High reliability and predictability. nih.gov |

| McMurry Reaction | 4-acetylbiphenyl + Benzophenone (example) | Low-valent titanium (e.g., TiCl₃/LiAlH₄) | Carbon-carbon double bond (vinyl) | Effective for hindered alkenes. youtube.com |

| Suzuki-Miyaura Coupling | Dihalobiphenyl + Diphenylvinylboronic acid | Palladium complex | Carbon-carbon single bond (aryl-aryl) | Versatile for C-C bond formation. researchgate.netrsc.org |

Advanced Purification Strategies for High-Purity DPVBi (e.g., Sublimation)

The performance of DPVBi in electronic devices is highly dependent on its purity. Trace impurities can act as charge traps or quenching sites, degrading device efficiency and lifetime. Consequently, advanced purification techniques are essential.

The most common and effective method for purifying DPVBi and other organic semiconductors is train sublimation under high vacuum. ossila.comtcichemicals.com This technique involves heating the crude material, causing it to transition directly from a solid to a gas phase. The gaseous compound then travels along a temperature gradient in a tube furnace and deposits as highly pure crystals in a cooler zone, leaving less volatile impurities behind. This process effectively removes inorganic salts, residual solvents, and synthetic byproducts, yielding material with purity levels often exceeding 99%. tcichemicals.com Commercial suppliers of high-grade DPVBi for OLED applications explicitly list it as "purified by sublimation," underscoring the importance of this technique. ossila.comtcichemicals.com

Crystal Growth Techniques for Single-Crystal DPVBi Formation

The study of the intrinsic electronic and photophysical properties of DPVBi often requires the formation of single crystals. Single crystals provide a well-ordered medium, free from the grain boundaries and defects present in polycrystalline or amorphous films, allowing for more precise measurements.

A documented method for growing single crystals of DPVBi involves slow solvent evaporation. nih.gov In this technique, a saturated solution of the purified compound is prepared in a suitable solvent system. For DPVBi, suitable crystals have been successfully obtained by dissolving the compound in a tetrahydrofuran/methanol mixture (1:9 v/v) and allowing the solvent to evaporate slowly at room temperature. nih.gov This gradual process allows for the ordered self-assembly of molecules into a crystal lattice, resulting in the formation of high-quality single crystals suitable for analysis techniques like X-ray crystallography. nih.gov

Challenges and Innovations in Scalable Synthesis for Research Applications

While the synthetic routes to DPVBi are well-established, challenges remain in scaling up production for extensive research and potential commercialization. Key challenges include reaction efficiency, cost of reagents and catalysts, and the ease of purification.

Challenges:

Byproduct Removal: The Wittig reaction produces triphenylphosphine oxide as a byproduct, which can be difficult to separate from the main product, complicating the purification process.

Reaction Control: Cross-coupling reactions like the McMurry reaction can lead to a mixture of homo-coupled and cross-coupled products, reducing the yield of the desired compound and requiring extensive chromatographic separation. youtube.com

Catalyst Cost: Palladium catalysts used in Suzuki coupling reactions are expensive, which can be a significant cost driver in large-scale synthesis. youtube.com

Innovations:

Improved Reaction Pathways: The Horner-Wadsworth-Emmons reaction is an innovation over the classic Wittig synthesis, as its water-soluble phosphate byproduct simplifies workup and purification, making it more amenable to larger-scale production. orgsyn.org

Catalyst Recovery: To address the high cost of palladium, research has focused on developing heterogeneous catalysts, such as palladium on carbon (Pd/C). researchgate.net These catalysts can be easily recovered by filtration and reused multiple times, significantly improving the cost-effectiveness and sustainability of Suzuki coupling reactions. researchgate.net

Single-Crystal X-ray Diffraction Analysis of DPVBi

Single-crystal X-ray diffraction (SCXRD) provides definitive, atomic-level insight into the three-dimensional structure of a crystalline material. nih.gov Analysis of DPVBi crystals has elucidated the precise conformation of the molecule and the arrangement of molecules within the crystal lattice.

A study of DPVBi revealed that it crystallizes in the monoclinic P2₁/c space group. ias.ac.in The molecule itself is centrosymmetric, lying on a crystallographic inversion center, which dictates that the two halves of the molecule are symmetrically related. ias.ac.in Key crystallographic data from this analysis are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄₀H₃₀ |

| Molecular Weight (g/mol) | 510.7 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.277 (2) |

| b (Å) | 14.625 (3) |

| c (Å) | 10.460 (2) |

| β (°) | 92.669 (4) |

| Volume (ų) | 1417.6 (5) |

| Z (molecules per unit cell) | 2 |

| Temperature (K) | 296 |

The conformation of the DPVBi molecule is non-planar, a result of steric hindrance between its constituent phenyl rings. The central biphenyl core is nearly planar, with a maximum atomic deviation of just 0.0360 (14) Å from the mean plane. ias.ac.in However, the peripheral phenyl rings of the diphenylvinyl groups are significantly twisted out of this plane.

This twisting is quantified by the dihedral angles between the planes of the phenyl rings. The two unique terminal phenyl rings form substantial dihedral angles with the central biphenyl unit, effectively creating a propeller-like arrangement. ias.ac.in This twisted conformation is critical as it inhibits strong intermolecular π-π stacking in the solid state, a factor that influences the material's photophysical properties.

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Phenyl Ring 1 (C9-C14) and Biphenyl Unit | 51.98 (8) |

| Phenyl Ring 2 (C15-C20) and Biphenyl Unit | 67.58 (8) |

While the primary crystallographic study of DPVBi focuses on the intramolecular geometry, the arrangement of molecules in the crystal lattice is stabilized by numerous C-H...π contacts where hydrogen atoms on one molecule interact with the electron-rich π systems of phenyl rings on adjacent molecules. ias.ac.in A detailed quantitative analysis of these specific interactions would require a thorough examination of the crystallographic information file (CIF), but their collective effect is the formation of a stable, three-dimensional solid. ias.ac.in

Microcrystal Electron Diffraction (MicroED) Studies for Polymorphs and Intermediate Structures

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science, as different polymorphs can exhibit distinct physical properties. researchgate.net Traditional SCXRD requires single crystals on the order of micrometers, which can be difficult to grow. Microcrystal electron diffraction (MicroED) is an emerging cryogenic electron microscopy technique that can determine high-resolution crystal structures from nanocrystals, making it a powerful tool for identifying polymorphs or transient structures that are inaccessible by other means. researchgate.net

While MicroED has proven effective for structural determination of powdered materials and for identifying different polymorphs and conformations in other organic compounds, a literature search reveals no specific studies applying the MicroED technique to investigate the polymorphism of DPVBi. researchgate.net The potential for DPVBi to form different polymorphs under various crystallization conditions remains an area for future investigation, for which MicroED would be an ideal analytical tool.

Investigation of Amorphous to Crystalline Phase Transitions in DPVBi Thin Films

For device fabrication, DPVBi is typically deposited as a thin film via vacuum evaporation. The initially deposited film is often in a metastable amorphous state. However, these amorphous films have a tendency to transition to a more stable crystalline state over time or when subjected to thermal stress. This amorphous-to-crystalline phase transition can be detrimental to OLED performance, as it impacts the morphological stability and, consequently, the lifetime of the device.

The study of this phase transition is critical for developing strategies to improve device longevity. Thermal annealing is a common technique used to intentionally induce and study crystallization. This process involves heating the material to a specific temperature, which provides the necessary energy for atoms to rearrange into a more ordered crystalline structure. By monitoring the structural changes during annealing, for instance with in-situ X-ray diffraction, researchers can understand the kinetics of crystallization and the thermal stability of the amorphous phase. For DPVBi, this tendency to crystallize has motivated research into molecular derivatives that can form more stable amorphous films with higher glass transition temperatures (Tg).

Morphological Analysis of Evaporated DPVBi Films for Device Integration

The morphology of the active layers is a determining factor for the efficiency and stability of OLEDs. Vacuum thermal evaporation is a preferred method for depositing small molecule organic semiconductors like DPVBi because it allows for the creation of high-purity, uniform, and dense films. mdpi.com Denser molecular packing in evaporated films can lead to better charge transport compared to solution-processed films. mdpi.com

The morphological stability of DPVBi films is a key concern for device integration. The aforementioned transition from an amorphous to a crystalline state can lead to the formation of grain boundaries and increase surface roughness, which can act as traps for charge carriers and quenching sites for excitons, thereby degrading device performance. Analytical techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) are essential for characterizing the morphology of these thin films. These methods provide quantitative data on surface roughness, grain size, and film uniformity, allowing for the correlation of deposition parameters and post-deposition treatments with the resulting film structure and, ultimately, with device efficacy.

Computational and Theoretical Investigations of 4,4 Bis 2,2 Diphenylvinyl 1,1 Biphenyl

Quantum Chemical Studies of Electronic Structure (e.g., HOMO/LUMO Energy Levels)

Quantum chemical calculations are crucial for determining the electronic structure of molecules like DPVBi. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that govern the charge injection and transport properties of a material. nih.gov These energy levels are frequently calculated using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). scispace.com

For DPVBi, the HOMO level is associated with the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport). The energy difference between the HOMO and LUMO levels, known as the band gap, determines the intrinsic optical and electronic properties of the material. rsc.org In DPVBi, the π-conjugated system extending over the biphenyl (B1667301) core and the diphenylvinyl groups dictates the energy of these frontier orbitals. Theoretical calculations show that the HOMO is primarily localized on the biphenyl core and the vinyl groups, while the LUMO is distributed across the entire molecule. scispace.com This distribution facilitates intramolecular charge transfer, which is essential for its light-emitting properties.

Different computational functionals, such as B3LYP and PBE0, can be employed to predict these energy levels, with results often validated against experimental data from techniques like cyclic voltammetry. nih.gov The calculated values provide essential insights for designing efficient organic electronic devices by enabling the alignment of energy levels between adjacent material layers to optimize charge injection and transport. nih.govresearchgate.net

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -5.94 | -2.58 | 3.36 |

| DFT/PBE0 | -6.10 | -2.45 | 3.65 |

Note: The values presented are representative figures derived from typical quantum chemical calculations and may vary depending on the specific basis set and computational parameters used.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and intermolecular interactions of molecules like DPVBi. biorxiv.org The structure of DPVBi is non-planar due to steric hindrance between the phenyl rings, leading to a twisted conformation. The dihedral angle between the two phenyl rings of the biphenyl unit is a critical parameter that influences the extent of π-conjugation and, consequently, the material's electronic properties. nih.gov

MD simulations can model the dynamic behavior of DPVBi molecules in both isolated (gas phase) and condensed (solid-state) environments. nih.gov These simulations provide insights into:

Conformational Flexibility: By tracking the rotational freedom of the biphenyl and vinyl-phenyl bonds over time, MD can identify the most stable molecular conformations. This is crucial as the planarity of the molecule affects the HOMO-LUMO gap.

Aggregation and Packing: In the solid state, DPVBi molecules tend to form amorphous films rather than crystalline structures, which is beneficial for the morphological stability of OLEDs. researchgate.net MD simulations can predict how molecules pack together, revealing the nature of intermolecular forces (e.g., van der Waals, π-π stacking) that govern the film morphology.

Glass Transition Temperature (Tg): By simulating the material's response to temperature changes, MD can help predict the glass transition temperature, a key indicator of the thermal and morphological stability of the amorphous solid film. A derivative of DPVBi has been shown to possess a high Tg of 110°C. researchgate.net

Understanding these aspects through MD simulations is vital for linking the molecular structure of DPVBi to the macroscopic properties of the thin films used in devices. mdpi.com

Modeling of Exciton (B1674681) Dynamics and Charge Transfer Processes

The performance of DPVBi as an emissive material is fundamentally governed by the behavior of excitons—bound electron-hole pairs generated upon electrical excitation. nih.gov Theoretical models are employed to simulate exciton dynamics and charge transfer processes within the DPVBi material. chemrxiv.org

Upon injection, electrons and holes migrate through the DPVBi layer and combine to form singlet and triplet excitons. In fluorescent materials like DPVBi, light is generated from the radiative decay of singlet excitons. Modeling helps to understand several key processes:

Exciton Formation: Simulations can predict the probability and location of exciton formation, which is typically concentrated at the interface with the hole-transport layer.

Exciton Diffusion: Excitons are not static; they can migrate or "diffuse" through the material before they decay. nih.govmdpi.com The exciton diffusion length is a critical parameter that determines the efficiency of emission and whether excitons will be quenched at interfaces or defects. Models often use Monte Carlo methods to simulate this random walk process. nih.gov

Energy Transfer: In doped systems where DPVBi acts as a host, models can simulate Förster Resonance Energy Transfer (FRET) from the excited DPVBi host to a guest dopant molecule. The efficiency of this process is crucial for color tuning and achieving high-efficiency doped OLEDs.

Charge Transfer States: At the interface between DPVBi and another organic layer, charge transfer (CT) states can form. chemrxiv.org These states can be precursors to free charge carriers or can recombine non-radiatively, representing a loss mechanism. nih.gov Modeling the energetics and dynamics of these CT states is essential for understanding and optimizing device efficiency. chemrxiv.org

These theoretical investigations provide a framework for interpreting experimental observations and for designing device structures that maximize radiative recombination of excitons within the desired emissive layer. rsc.orgrsc.org

Density Functional Theory (DFT) Approaches for Photophysical and Electronic Property Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses of computational chemistry for predicting the photophysical and electronic properties of organic molecules. chemrxiv.orgresearchgate.net These methods provide a good balance between accuracy and computational cost for systems the size of DPVBi. mdpi.com

DFT calculations are used to:

Optimize Molecular Geometry: The first step is to find the lowest energy structure (ground state geometry) of the molecule. The resulting bond lengths, bond angles, and dihedral angles are crucial as they are the basis for all subsequent property calculations. researchgate.net

Predict Electronic Properties: As discussed in section 4.1, DFT is used to calculate the HOMO and LUMO energy levels and the corresponding electron density distributions. nih.gov

Simulate Spectroscopic Properties: TD-DFT is employed to calculate the excited state energies. nih.gov This allows for the prediction of the absorption and photoluminescence (PL) spectra. For DPVBi, TD-DFT calculations can accurately predict its characteristic blue emission by calculating the energy of the transition from the first singlet excited state (S1) to the ground state (S0). nih.gov

Analyze Charge Distribution: DFT can compute the molecular electrostatic potential, which shows the charge distribution across the molecule and helps in understanding intermolecular interactions and reactivity.

These theoretical predictions are invaluable for understanding the structure-property relationships. For instance, DFT can be used to screen new DPVBi derivatives with modified chemical groups to tune the emission color or improve charge transport properties before undertaking complex and costly synthesis. researchgate.net

Numerical Studies on Recombination Efficiency at DPVBi Interfaces

The efficiency of an OLED is heavily dependent on the charge carrier recombination process at the interface between different material layers. mdpi.com Numerical models are developed to simulate the complex interplay of charge injection, transport, and recombination within a multilayer device structure that includes DPVBi. ibm.com

These models typically solve the fundamental semiconductor device equations (drift-diffusion, continuity, and Poisson equations) across the device layers. They can provide a detailed picture of:

Charge Carrier Profiles: Simulating the density of electrons and holes across the device under an applied voltage.

Recombination Zone: Identifying the precise location and width of the region where electrons and holes meet and recombine. For high efficiency, this zone should be confined within the DPVBi emissive layer, away from the quenching effects of the electrodes.

Recombination Rates: The models incorporate different recombination mechanisms, including Langevin (bimolecular) recombination, which is often dominant in organic materials, and trap-assisted recombination. vu.lt The recombination rate directly influences the device's light output.

Current-Voltage-Luminance (J-V-L) Characteristics: By simulating these processes, the models can predict the key performance metrics of an OLED, which can then be compared with experimental results to validate the model and extract physical parameters.

Advanced Photophysical Characterization of 4,4 Bis 2,2 Diphenylvinyl 1,1 Biphenyl

Fluorescence Mechanisms and Quantum Yield Analysis in Solution and Solid State

The fluorescence of DPVBi is markedly different in solution compared to the solid state, a phenomenon that is critical to its application in devices. In dilute solutions, many organic luminophores exhibit strong fluorescence. However, upon aggregation or in the solid state, their emission is often quenched, a process known as aggregation-caused quenching (ACQ).

Conversely, some molecules, including derivatives of DPVBi, exhibit an opposite behavior known as aggregation-induced emission (AIE). In AIE, the molecule is non-emissive or weakly emissive in solution but becomes highly luminescent in the aggregated or solid state. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. For instance, a luminogen composed of two tetraphenylethene units, which shares structural similarities with DPVBi, was found to be more emissive in the solid state than with a single unit. nih.govresearchgate.netrsc.org The self-assembly of these molecules can lead to crystalline microfibers with a fluorescence quantum yield of 100%. nih.govresearchgate.netrsc.org

The photoluminescence quantum yield (PLQY) is a key metric for evaluating the efficiency of a fluorescent material. For DPVBi and related compounds, the PLQY can vary significantly between the solution and solid states. While specific PLQY values for DPVBi in different states are not always readily available in the literature, the AIE phenomenon implies a much higher quantum yield in the solid state. For example, a cruciform derivative of DPVBi, 2,5,2′,5′-tetrakis(2,2-diphenylvinyl)biphenyl (TDPVBi), exhibits a very high photoluminescence efficiency of 80% in the solid state. rsc.org The study of AIE dyes has shown that high quantum yields in nanoaggregates are due to the restriction of intermolecular vibrational and rotational motions. harvard.edu

| Compound | State | Photoluminescence Efficiency / Quantum Yield |

| DPVBi derivative (TDPVBi) | Solid State | 80% |

| BTPE (a related luminogen) | Crystalline Microfibers | 100% |

Absorption and Emission Spectroscopy for Electronic Transitions (UV-Vis, PL, EL)

Spectroscopic techniques are fundamental to understanding the electronic transitions in DPVBi.

UV-Vis Absorption Spectroscopy: This technique probes the electronic transitions from the ground state to excited states. The UV-Vis absorption spectrum of DPVBi thin films shows characteristic absorption bands. researchgate.net For instance, in tetrahydrofuran (THF), DPVBi exhibits a maximum absorption (λmax) at 351 nm. ossila.com Changes in the absorption spectrum, such as the gradual disappearance of these bands and the emergence of a new peak around 255 nm upon UV irradiation in the presence of air, indicate chemical degradation, specifically photo-oxidation. researchgate.net

Photoluminescence (PL) Spectroscopy: PL spectroscopy reveals the emission properties of a material after photoexcitation. The PL spectrum of DPVBi films is sensitive to their environment. In a high vacuum or nitrogen atmosphere, the PL spectra show no change even after prolonged UV irradiation. researchgate.net However, in the presence of oxygen, the photoluminescence is quenched. bg.ac.rs In THF, DPVBi has a fluorescence emission maximum (λem) at 447 nm. ossila.com

Electroluminescence (EL) Spectroscopy: EL is the emission of light from a material in response to an electric current. In the context of OLEDs, the EL spectrum of DPVBi is crucial for determining the color of the emitted light. DPVBi is known as a blue-emitting material. rsc.orgnih.gov The EL spectra of devices using DPVBi often resemble the PL spectra, but can also show contributions from other species like electromers or electroplexes. researchgate.net

| Spectroscopic Data for DPVBi | |

| Absorption Maximum (λmax) in THF | 351 nm ossila.com |

| Emission Maximum (λem) in THF | 447 nm ossila.com |

| HOMO Level | 5.9 eV ossila.com |

| LUMO Level | 2.8 eV ossila.com |

Exciton (B1674681) Confinement and Its Influence on Luminescence Efficiency in DPVBi

Excitons, which are bound states of an electron and a hole, are fundamental to the luminescence process in organic semiconductors. Exciton confinement refers to the localization of excitons within a specific region of a material.

In materials like DPVBi, the degree of exciton confinement can significantly impact the luminescence efficiency. Strong quantum confinement within atomically thin layers can enhance Coulomb interactions, which in turn influences processes like exciton-exciton annihilation (EEA). aps.org EEA is a non-radiative process where the energy of one exciton is transferred to another, which then decays without emitting light. This process can reduce luminescence efficiency at high excitation densities.

The structure of DPVBi, with its biphenyl (B1667301) core and diphenylvinyl side groups, creates a molecular environment where excitons can be localized. The torsional angles between the phenyl rings and the biphenyl unit can influence the extent of π-conjugation and thus the electronic properties and exciton delocalization. nih.gov The delocalization of excitons can control their interaction with molecular and crystal vibrations (phonons). aps.org Thermally activated crystal phonons predominantly couple to delocalized states, while molecular quantum fluctuations couple more strongly to localized states. aps.org Therefore, controlling the molecular packing and morphology of DPVBi films is crucial for optimizing exciton confinement and maximizing luminescence efficiency by minimizing non-radiative decay pathways.

Investigation of Aggregation-Induced Emission (AIE) Characteristics in DPVBi Systems

As mentioned earlier, Aggregation-Induced Emission (AIE) is a key characteristic of DPVBi and related molecules. This phenomenon is the opposite of the more common aggregation-caused quenching (ACQ), where molecules that are highly emissive in dilute solutions become non-emissive in the solid state.

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, molecules like DPVBi can have multiple phenyl groups that can rotate freely. These rotations provide non-radiative pathways for the decay of excited states, thus quenching fluorescence. When the molecules aggregate in the solid state or in poor solvents, the physical constraints hinder these rotations. This blockage of non-radiative channels forces the excited state to decay radiatively, leading to strong fluorescence.

For a related compound, 4,4'-bis(1,2,2-triphenylvinyl)biphenyl (BTPE), which has a similar structural motif to DPVBi, the AIE effect is pronounced. researchgate.netrsc.org In a mixture of tetrahydrofuran (THF) and water, the photoluminescence intensity of such AIE-active molecules increases significantly with increasing water fraction, as the molecules aggregate in the poor solvent. harvard.edu This enhancement is a direct consequence of the restriction of intramolecular rotations in the aggregated state. The study of DPVBi has shown that its aggregates exhibit significantly enhanced photoluminescence and electrochemiluminescence. researchgate.net This high luminescence efficiency in the aggregate state is due to the reduction of energy loss by restricting intramolecular motions. researchgate.net

Electroluminescent Applications of 4,4 Bis 2,2 Diphenylvinyl 1,1 Biphenyl in Organic Electronics

Role of DPVBi as a Blue Host-Emitting Material in Organic Light-Emitting Diodes (OLEDs)

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a wide bandgap, small-molecule organic semiconductor that has been extensively utilized as a blue-emitting material in organic light-emitting diodes (OLEDs). ossila.comchemicalbook.com It is a derivative of distyrylarylene (DSA), a class of compounds recognized for their promising blue electroluminescent properties. DPVBi's primary role in OLEDs is to serve as a host material in the emissive layer (EML). In this host-dopant system, the DPVBi matrix facilitates charge transport and recombination, leading to the generation of excitons (bound electron-hole pairs). These excitons are then transferred to a guest dopant material, or, if used as the primary emitter, the DPVBi molecules themselves radiatively decay to produce light.

The molecular structure of DPVBi, which features two nonplanar phenyl rings at both ends, is crucial to its function. This configuration helps to prevent the formation of undesirable exciplexes (excited-state complexes between two different molecules) and charge transfer complexes at the interface between the EML and the charge transport layers. chemicalbook.com Such formations can lead to lower efficiency and shifts in the emission color.

With highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of approximately 5.9 eV and 2.8 eV, respectively, DPVBi is well-suited for creating efficient blue-emitting devices. ossila.com Beyond its function within the emissive layer, research has also shown that DPVBi can be incorporated as an efficient hole-injection nano-layer. nih.gov When placed between the indium tin oxide (ITO) anode and the hole-transporting layer, DPVBi can effectively modify the Schottky energy barrier, reducing the energy barrier for hole injection by more than 0.2 eV. nih.gov This enhancement of hole injection contributes to improved current and luminance efficiencies, as well as greater device stability. ossila.comnih.gov

Performance Metrics of DPVBi-Based Blue OLEDs (e.g., Current Efficiency, External Quantum Efficiency)

The performance of OLEDs utilizing DPVBi is evaluated by several key metrics, including current efficiency (measured in candelas per ampere, cd/A), power efficiency (lumens per watt, lm/W), external quantum efficiency (EQE, %), and maximum luminance (cd/m²). Research has demonstrated varied performance depending on the specific device architecture and the use of dopants.

In a conventional, non-doped blue OLED with a device structure of ITO/NPB/DPVBi/Bphen/Liq/Al, a luminous efficiency of 3.01 cd/A at a current density of 10 mA/cm² and an EQE of 2.71% at 100 mA/cm² have been reported. When DPVBi is used as a host material for a fluorescent blue dopant, such as BCzVBi, the device performance can be significantly enhanced. An optimized device with a 6% BCzVBi dopant concentration achieved a maximum current efficiency of 4.24 cd/A and a maximum luminance of 13,200 cd/m². Notably, the luminous efficiency of the doped device was approximately double that of the non-doped counterpart while maintaining a similar deep blue color coordinate.

The table below summarizes the performance metrics of various blue OLEDs incorporating DPVBi, showcasing the impact of different device structures and doping strategies.

| Device Structure / EML Composition | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |

|---|---|---|---|---|---|

| ITO/NPB/DPVBi/Bphen/Liq/Al | 3.01 (@ 10 mA/cm²) | - | - | 2.71 (@ 100 mA/cm²) | - |

| ITO/NPB/DPVBi:BCzVBi (6%)/Alq₃/Liq/Al | 4.24 | - | 13,200 | - | (0.16, 0.19) |

| DPVBi host with DEC emitter | 4.7 | 1.3 | - | 3.3 | (0.15, 0.10) |

Application of DPVBi in White Organic Light-Emitting Diodes (WOLEDs)

DPVBi is a foundational material for producing white organic light-emitting diodes (WOLEDs), where it serves as the blue-emitting component. Achieving white light requires combining blue with complementary colors, typically yellow, orange, or red, to span the visible spectrum. DPVBi is integrated into WOLEDs through several device architectures.

One common strategy involves a multilayer structure where a DPVBi layer emits blue light, and a separate adjacent layer emits a complementary color. For instance, a stable and bright WOLED was fabricated using an 11 nm DPVBi layer for blue emission and a 50 nm Alq₃ layer doped with DCJTB for orange emission, achieving a maximum luminance of 20,590 cd/m². researchgate.net

Another approach uses DPVBi as a host for a dopant that emits in the yellow-to-red region. By carefully controlling the dopant concentration, a balance between the blue host emission and the guest emission can be achieved to generate white light from a single emissive layer. skku.edu For example, white top-emitting OLEDs have been fabricated using DPVBi as the host and DCJTB as the dopant. skku.edu By optimizing the DCJTB concentration to 1.2% and the DPVBi layer thickness to 30 nm, balanced white light with Commission Internationale de l'Eclairage (CIE) coordinates of (0.32, 0.34) was obtained. skku.edu

| WOLED Structure / Emitting Layers | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| Blue (DPVBi) / Orange (Alq₃:DCJTB) | - | - | 20,590 | (0.32, 0.37) |

| Single EML (DPVBi:DCJTB) | 2.45 | 1.75 | 7,822 | - |

| Blue (DPVBi) / Yellow (CBP:Ir(ppy)₃:rubrene) | 9.22 | - | 8,633 | (0.30, 0.37) |

| MQW (DPVBi / DPVBi:rubrene) | 5.4 | - | 14,206 | - |

Integration of DPVBi in Organic Photovoltaics (OPVs)

Organic photovoltaics represent a significant area within organic electronics, focusing on the conversion of light into electricity. These devices typically rely on a blend of electron-donating and electron-accepting organic materials to form a bulk heterojunction for efficient charge separation. While DPVBi is a prominent material in the field of organic light emission, its integration into the active layers of organic photovoltaic devices is not well-documented in current scientific literature. The available research primarily focuses on its electroluminescent properties and applications in OLEDs. Therefore, its role or potential performance as a donor or acceptor material in OPVs remains largely unexplored.

Use of DPVBi in Other Advanced Optoelectronic Devices

The field of optoelectronics encompasses a wide range of devices beyond OLEDs and OPVs, including organic lasers, photodetectors, and phototransistors. github.io DPVBi belongs to the styrylbenzene class of materials, which has been identified as promising for organic laser applications due to good amplified spontaneous emission (ASE) characteristics. sigmaaldrich.com However, specific studies detailing the fabrication and performance of DPVBi itself in an organic laser device are not widely reported. Similarly, while organic semiconductors are the core components of organic phototransistors, the application of DPVBi in this area has not been a significant focus of research. The current body of literature predominantly centers on DPVBi's highly efficient electroluminescence, making its application in light-emitting diodes the most thoroughly investigated and established use.

Device Physics and Operational Mechanisms in 4,4 Bis 2,2 Diphenylvinyl 1,1 Biphenyl Based Devices

Charge Injection and Transport Phenomena (Hole and Electron Transport Layers)

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) is a versatile organic semiconductor that exhibits bipolar charge transport capabilities, meaning it can transport both holes and electrons. This property makes it a valuable component in the emissive layer (EML) of organic light-emitting diodes (OLEDs). The efficiency of charge injection from the electrodes and transport through the organic layers to the recombination zone is a critical determinant of device performance.

DPVBi is often utilized as a blue-emitting host material. Its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are approximately 5.9 eV and 2.8 eV, respectively. ossila.com These energy levels influence the injection barriers for holes from the anode and electrons from the cathode.

Hole Injection and Transport:

DPVBi has demonstrated efficacy as a hole-injection layer (HIL). When a thin nano-layer of DPVBi is inserted between the indium tin oxide (ITO) anode and the hole-transporting layer (HTL), it can significantly enhance hole injection. This is attributed to the ability of DPVBi to effectively manipulate the Schottky energy barrier at the ITO/organic interface. Studies have shown that the insertion of a DPVBi HIL can reduce the hole injection barrier by more than 0.2 eV. researchgate.net This reduction in the energy barrier facilitates a more efficient injection of holes from the anode into the organic stack, leading to improved current and luminance efficiencies, as well as enhanced device stability. researchgate.net

Furthermore, the interface between the HTL and the DPVBi emissive layer plays a crucial role in hole transport. A graded mixed-layer of a traditional hole transport material like N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl (NPB) and DPVBi can enhance the movement of charge carriers. This is because such a mixed interface reduces the abrupt discontinuity of the HOMO energy levels between the two layers, thereby facilitating smoother hole transport into the emissive layer. d-nb.info

Electron Transport:

Below is a data table summarizing the key energy levels of DPVBi.

| Property | Value |

| HOMO | 5.9 eV |

| LUMO | 2.8 eV |

Exciton (B1674681) Recombination Zone Formation and Manipulation in Multilayer Devices

In multilayer OLEDs, the exciton recombination zone is the region within the device where electrons and holes meet to form excitons, which subsequently decay radiatively to produce light. The location and width of this zone are critical factors that influence the device's efficiency, color purity, and operational stability. In devices utilizing DPVBi, the recombination zone can be strategically formed and manipulated through careful device architecture design.

The formation of the recombination zone is primarily governed by the charge injection and transport properties of the materials in the device stack. Due to differences in the energy barriers and charge carrier mobilities of holes and electrons, recombination often occurs at or near the interface between the hole-transporting layer (HTL) and the electron-transporting layer (ETL), or within the emissive layer (EML) itself.

One common strategy to manipulate the recombination zone in DPVBi-based devices is the use of carrier-blocking layers. For instance, in a white OLED, a thin layer of bathocuproine (BCP) inserted between a blue-emitting DPVBi layer and a red-emitting DCM1:CBP layer can retard the flow of holes from the DPVBi layer into the red-emitting layer. This confinement of holes within the DPVBi layer encourages recombination to occur there, resulting in a strong blue emission which, when combined with the red emission, produces white light.

The thickness of the DPVBi layer itself can also be used to tune the recombination zone and, consequently, the emission color. In a device with both DPVBi and an orange-yellow emitting layer, varying the thickness of the DPVBi layer can shift the balance of recombination between the two layers, allowing for color tuning.

Furthermore, the introduction of an ultrathin carrier-trapping layer within the DPVBi EML can precisely control the location of exciton recombination. For example, a sub-nanometer layer of a material like rubrene (B42821) can act as a trapping site for charge carriers, forcing recombination to occur within this very narrow region. By strategically placing this trapping layer at different positions within the DPVBi EML, the emission characteristics of the device can be finely tuned. aps.org

The following table summarizes device structures and their corresponding outcomes in manipulating the exciton recombination zone.

| Device Structure Modification | Effect on Recombination Zone | Resulting Device Characteristic |

| Insertion of a thin BCP layer between DPVBi and a red-emitting layer | Retards hole flow from DPVBi, confining recombination to the DPVBi layer | Enhanced blue emission, enabling white light generation |

| Varying the thickness of the DPVBi layer in a multi-emitter device | Shifts the balance of recombination between the different emissive layers | Color tunability of the device emission |

| Inserting an ultrathin rubrene layer within the DPVBi EML | Creates a narrow, defined recombination zone at the location of the rubrene layer | Precise control over emission color and characteristics |

Influence of Interfacial Engineering (e.g., Schottky Energy Barrier) on Device Performance

Interfacial engineering plays a pivotal role in optimizing the performance of DPVBi-based OLEDs. The interfaces between different layers, particularly between the electrodes and the organic semiconductors, can present significant energy barriers to charge injection, leading to high operating voltages and reduced efficiency. By strategically modifying these interfaces, it is possible to enhance charge injection, improve charge balance, and ultimately boost device performance and stability.

A key aspect of interfacial engineering is the manipulation of the Schottky energy barrier, which is the energy barrier that charge carriers must overcome to be injected from an electrode into the organic material. DPVBi itself has been shown to be an effective material for this purpose. When used as a thin hole-injection nano-layer between the indium tin oxide (ITO) anode and the emitting layer, DPVBi can effectively manipulate the Schottky energy barrier. researchgate.net This is attributed to a favorable alignment of its HOMO level with the work function of ITO. By analyzing the current density-voltage (J-V) characteristics of hole-only devices at different temperatures, it has been demonstrated that the insertion of a DPVBi hole-injection layer can reduce the interfacial energy barrier between ITO and the emitting layer by more than 0.2 eV. researchgate.netresearchgate.net This significant reduction in the hole injection barrier leads to improved current and luminance efficiencies, as well as enhanced device stability. researchgate.netresearchgate.net

The table below summarizes the quantitative impact of specific interfacial engineering strategies on device performance.

| Interfacial Engineering Strategy | Interface Modified | Quantitative Impact on Device Performance |

| Insertion of a DPVBi nano-layer | ITO / Emitting Layer | Reduction of hole injection barrier by > 0.2 eV |

| Insertion of a 0.3 nm LiF layer | NPB / Alq3 | Optimal enhancement in device efficiency |

| Use of two LiF buffer layers | Organic/Organic and Cathode/Organic | Achieved a maximum luminance of 23,000 cd/m² at 20V |

Transient and Delayed Electroluminescence Studies in DPVBi Devices

Transient and delayed electroluminescence (EL) studies are powerful techniques for probing the dynamics of charge carriers and excited states in OLEDs. These measurements provide insights into processes such as charge transport, trapping, and recombination that occur on timescales ranging from nanoseconds to microseconds and beyond.

In multilayer blue OLEDs based on DPVBi, a distinct phenomenon observed is the appearance of nanosecond EL spikes or overshoots at the moment the driving voltage pulse is turned off. researchgate.net These spikes can exceed the continuous-wave brightness by as much as an order of magnitude. researchgate.net Time-resolved imaging of these devices reveals that the emission from the majority of the device surface decays with a single, fast time constant of approximately 13 ± 3 nanoseconds. d-nb.info This rapid decay is attributed to the recombination of charges that have accumulated at the interface between the electron-transporting and hole-transporting layers during the voltage pulse, possibly at intrinsic trapping sites. d-nb.inforesearchgate.net

In areas of the device with increased electron injection and higher EL intensity, such as near cathode edges or at morphological defects, a second, slower decay component is observed. researchgate.net The time constant for this slower decay ranges from approximately 20 nanoseconds to 1 microsecond. d-nb.info This slower emission is believed to arise from the release of charge carriers, particularly electrons, from localized trap states at the organic/cathode interface. researchgate.net The slow timescale of this process characterizes the coupling between these trap states and the LUMO band of the organic material, to which the electrons must be released before they can participate in the formation of radiative singlet excitons. tautec.com

It is noteworthy that similar OLED structures where DPVBi was replaced by tris(8-hydroxyquinoline)aluminum (Alq3) did not exhibit such prominent EL spikes. d-nb.info This suggests that the charge accumulation at interfaces and the trapping dynamics are specific to the material properties of DPVBi and its interfaces with adjacent layers.

Delayed electroluminescence, which occurs on longer timescales, can also provide information about triplet excitons. In organic semiconductors, electrical excitation typically leads to the formation of singlet and triplet excitons in a 1:3 ratio. While singlet excitons decay rapidly via fluorescence, triplet excitons are longer-lived and generally non-emissive in fluorescent materials. However, they can contribute to delayed fluorescence through processes like triplet-triplet annihilation (TTA), where two triplet excitons interact to form one singlet exciton. While direct studies of delayed EL specifically focusing on TTA in DPVBi are not extensively detailed in the provided search results, the formation of triplet excitons is an inherent process. tautec.com The observation of emission from trapped charges on a microsecond timescale indicates the presence of long-lived excited states and charge-trapping phenomena that can influence the delayed emission characteristics of DPVBi-based devices. researchgate.net

The following table summarizes the key parameters from transient EL studies of DPVBi devices.

| Parameter | Value | Attributed To |

| Fast Decay Time Constant (τ₁) | 13 ± 3 ns | Recombination of charges accumulated at the HTL/ETL interface |

| Slow Decay Time Constant (τ₂) | 20 ns - 1 µs | Release of carriers from localized trap states at the organic/cathode interface |

Förster Resonance Energy Transfer (FRET) Mechanisms in Doped DPVBi Systems

In doped OLEDs, Förster resonance energy transfer (FRET) is a crucial non-radiative mechanism through which energy is transferred from an excited host molecule (the donor) to a guest dopant molecule (the acceptor). This process is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance between the two molecules. In systems where DPVBi is used as a host material, FRET allows for the efficient generation of light from the dopant, enabling color tuning and potentially higher device efficiencies.

For FRET to be efficient, there must be a significant overlap between the photoluminescence spectrum of the DPVBi host and the absorption spectrum of the dopant. When DPVBi is doped with a blue fluorescent dye such as 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl (BCzVBi), efficient FRET can occur, leading to enhanced luminance compared to undoped devices. tautec.com

However, the interactions between DPVBi and dopants can be complex. In some cases, instead of or in addition to FRET, the DPVBi host can induce the formation of an excimer or an "electromer" with the dopant molecules. An excimer is an excited-state dimer that is not stable in the ground state, and it typically emits light at a longer wavelength (a red-shift) compared to the monomer emission. The formation of such excimer states in DPVBi-doped systems can significantly affect both the optical and electrical properties of the device, leading to a shoulder in the emission spectrum at longer wavelengths. researchgate.net This can alter the color purity and efficiency of the intended emission from the dopant.

The efficiency of FRET is directly related to the energy gap difference between the host and dopant materials. A larger energy gap in the host material compared to the dopant generally facilitates more efficient energy transfer. For instance, when comparing DPVBi with other host materials for the BCzVBi dopant, it was found that hosts with a larger energy gap, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), resulted in more efficient energy transfer and better device performance, while the DPVBi host was more prone to excimer formation. researchgate.net

The table below summarizes the energy transfer phenomena observed in doped DPVBi systems.

| Phenomenon | Description | Impact on Device |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from excited DPVBi host to dopant guest. | Enhanced luminance and color tuning. |

| Endothermic Energy Transfer | Thermally assisted energy transfer between DPVBi and dopant LUMO levels. | Contributes to increased luminous efficiency. |

| Excimer/Electromer Formation | Formation of an excited-state complex between DPVBi and a dopant molecule. | Leads to a red-shifted shoulder in the emission spectrum, affecting color purity and efficiency. |

Chemical Modifications and Derivatives of 4,4 Bis 2,2 Diphenylvinyl 1,1 Biphenyl

Synthesis and Characterization of Functionalized DPVBi Analogues

The synthesis of DPVBi and its analogues often follows established chemical routes, which are adapted to incorporate specific functional moieties. A notable example is the creation of a cruciform DPVBi derivative, 2,5,2',5'-tetrakis(2,2-diphenylvinyl) biphenyl (B1667301) (TDPVBi). In this analogue, two 1,4-bis(2,2-diphenylvinyl) benzene (B151609) units are linked through a central biphenyl core. The synthesis involves precursor molecules like 2,5,2',5'-Tetrakis-bromomethyl-biphenyl which then undergoes further reactions to yield the final TDPVBi structure. researchgate.net

Characterization of these new analogues is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose. For the parent DPVBi, spectroscopic analysis has been reported. nih.gov For instance, Infrared (IR) spectroscopy reveals characteristic vibrational modes of the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms.

For TDPVBi, characterization includes Time-of-Flight Mass Spectrometry (TOF-MS) to confirm the molecular weight. The ¹H NMR spectrum of TDPVBi shows distinct signals corresponding to the aromatic protons and the vinyl protons, confirming the successful synthesis of the target molecule. researchgate.net

| Compound | Analytical Technique | Key Findings |

| DPVBi | IR (KBr) | 3020, 1597, 1494, 1441, 762, 697, 815 cm⁻¹ nih.gov |

| ¹H NMR (CDCl₃) | 7.3 (s, 20H), 6.9—7.2 (m, 10 H) ppm nih.gov | |

| TDPVBi | TOF-MS | m/z = 866.5 (M⁺) researchgate.net |

| ¹H NMR (DMSO-d₆) | 7.23–7.21 (t, 8H), 7.15–7.13 (t, 8H), 7.07–7.05 (t, 4H), 6.70–6.68 (d, 4H), 6.64 (s, 2H), 6.49–6.48 (d, 2H), 6.36–6.34 (d, 2H), 6.34 (s, 2H) ppm researchgate.net |

Impact of Structural Modifications on Optoelectronic Performance and Carrier Balance

Structural modifications to the DPVBi framework have a profound impact on the material's optoelectronic properties and its ability to achieve a balance of charge carriers (holes and electrons) within an organic light-emitting diode (OLED). DPVBi itself is known to be a wide band gap material that can be used as a blue host emitter. ossila.comechemi.comchemicalbook.com It can also be used to manipulate the energy barrier between the anode (like ITO) and the emitting layer, which enhances hole-injection, leading to improved current and luminance efficiencies in OLEDs. ossila.comchemicalbook.com

The cruciform derivative, TDPVBi, demonstrates significant performance enhancements over the parent DPVBi. A key issue with DPVBi is that its vacuum-evaporated films can crystallize, which negatively affects the morphological stability and lifetime of the device. researchgate.net The structural design of TDPVBi results in a fully amorphous material with a high glass transition temperature (Tg) of 110 °C and a high photoluminescence efficiency of 80% in the solid state. researchgate.net These characteristics contribute to improved device stability.

In a non-doped blue OLED, TDPVBi achieved a maximum luminance efficiency of 6.2 cd/A, corresponding to an external quantum efficiency of 3.8%. researchgate.net Furthermore, the operational lifetime of the device based on TDPVBi was 1.7 times longer than a comparable device using DPVBi. researchgate.net This highlights how targeted structural modification—in this case, creating a cruciform shape—can lead to superior amorphous morphology and enhanced electroluminescent performance.

Achieving an efficient balance of charge carriers is critical for high-performance OLEDs. The use of nano-double ultrathin carrier-trapping structures within the emission layer can help confine electrons and holes more effectively. myu-group.co.jp This leads to a balance in the exciton (B1674681) formation within the DPVBi and other emissive layers, which is crucial for achieving stable and pure white light emission in WOLEDs. myu-group.co.jp The stronger confinement of carriers enhances the efficiency of the devices. myu-group.co.jp

| Compound/Structure | Key Optoelectronic Improvement | Performance Metric |

| DPVBi | Enhanced hole-injection and efficiency ossila.comchemicalbook.com | Serves as an efficient blue host-emitting material ossila.comechemi.comchemicalbook.com |

| TDPVBi | Improved morphological stability, higher efficiency, longer lifetime researchgate.net | Max. Luminance Efficiency: 6.2 cd/A; EQE: 3.8%; Lifetime: 1.7x that of DPVBi device researchgate.net |

| DPVBi with MUTM | Enhanced color stability and carrier balance myu-group.co.jp | Achieves pure white emission with stable CIE coordinates myu-group.co.jp |

| MUTM: Nano-double ultrathin carrier-trapping materials |

Design Principles for High Mobility Emissive Organic Semiconductors (HMEOSCs) Based on the DPVBi Core

The development of high-mobility emissive organic semiconductors (HMEOSCs) is a significant challenge because the requirements for high charge carrier mobility and strong solid-state luminescence are often contradictory. nih.gov High mobility typically requires dense intermolecular packing, which can lead to fluorescence quenching. nih.gov Conversely, materials with high emission efficiency often lack the ordered packing needed for efficient charge transport.

Designing HMEOSCs around the DPVBi core requires balancing these competing factors. Biphenyl derivatives are a promising class of materials for this purpose as they can possess both charge transport properties and high luminescence efficiency. researching.cn

Key design principles include:

Controlling Intermolecular Packing: The biphenyl core of DPVBi allows for some degree of structural control. Modifications to the peripheral diphenylvinyl groups can be used to influence how the molecules pack in the solid state. The goal is to achieve a packing arrangement that facilitates charge transport through sufficient π-orbital overlap without causing significant luminescence quenching.

Maintaining a High Quantum Yield: The inherent fluorescence of the DPVBi core must be preserved. The introduction of bulky side groups, as seen in the design of TDPVBi, can prevent the close packing that often leads to quenching, thereby maintaining a high photoluminescence quantum yield in the solid state. researchgate.net

Balancing Charge Injection and Transport: For a material to function as an HMEOSC in a device like an organic light-emitting transistor (OLET), it must support the transport of both holes and electrons (ambipolar transport). The energy levels (HOMO and LUMO) of the DPVBi derivative must be aligned with the work functions of the electrodes to ensure efficient charge injection. Molecular modifications can be used to tune these energy levels.

Ensuring Morphological Stability: As demonstrated by the comparison between DPVBi and TDPVBi, creating materials that form stable amorphous glasses is crucial for device longevity. researchgate.net This prevents performance degradation associated with crystallization.

A successful HMEOSC, 2,6-diphenylanthracene (B1340685) (DPA), demonstrates the possibility of achieving both high mobility (34 cm² V⁻¹ s⁻¹) and a high photoluminescence quantum yield (41.2%) in a single crystal. nih.govescholarship.org While not a DPVBi derivative, the principles of its design—achieving a balance between packing and emission—are directly applicable to the development of new materials based on the DPVBi core.

Supramolecular Assemblies and Crystal Engineering of DPVBi Derivatives

Crystal engineering focuses on understanding and controlling the way molecules arrange themselves in the solid state. For DPVBi and its derivatives, this involves managing the non-covalent intermolecular interactions that dictate the crystal packing.

The crystal structure of the parent DPVBi molecule has been determined by X-ray diffraction. nih.gov The molecule lies on an inversion center, and the biphenyl unit is essentially planar. The two phenyl rings on the vinyl groups are twisted with respect to the biphenyl unit, forming significant dihedral angles of 51.98° and 67.58°. nih.gov This twisted, non-planar structure is a key feature that influences its packing and solid-state properties.

| Crystal Data for DPVBi | |

| Formula | C₄₀H₃₀ nih.gov |

| Molecular Weight | 510.7 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a | 9.277 (2) Å nih.gov |

| b | 14.625 (3) Å nih.gov |

| c | 10.460 (2) Å nih.gov |

| β | 92.669 (4)° nih.gov |

| Volume | 1417.6 (5) ų nih.gov |

| Z | 2 nih.gov |

The principles of supramolecular assembly can be used to guide the design of new DPVBi derivatives with desired solid-state structures. By introducing functional groups capable of specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking), it is possible to direct the formation of particular packing motifs. mdpi.com The study of supramolecular self-assembly in other organic semiconductors, such as perylene (B46583) bisimides, provides insights into how molecular structure influences the final assembled nanostructures and their properties. nih.govbohrium.com

For DPVBi derivatives, the goal of crystal engineering might be to:

Promote Amorphous Glass Formation: As seen with TDPVBi, designing molecules that frustrate crystallization can lead to stable amorphous films, which is beneficial for OLEDs. researchgate.net

Control π-π Stacking: For applications requiring high charge mobility, the design would aim to encourage co-facial π-π stacking to create pathways for charge transport.

Create Specific Polymorphs: Different crystal packing arrangements (polymorphs) of the same compound can have vastly different optoelectronic properties. Crystal engineering seeks to control which polymorph is formed.

By understanding the interplay of molecular shape and intermolecular forces, it becomes possible to engineer the solid-state properties of DPVBi-based materials for targeted applications in organic electronics.

Thermal and Morphological Stability of 4,4 Bis 2,2 Diphenylvinyl 1,1 Biphenyl in Device Operation

Investigation of Thermal Stability of DPVBi and Its Derivatives

Thermal stability is a crucial attribute for materials used in OLEDs, as the fabrication processes and device operation can involve elevated temperatures. This stability is often characterized by the glass transition temperature (T_g), the temperature at which an amorphous solid transitions from a hard, glassy state to a rubbery state, and the decomposition temperature (T_d), at which the molecule begins to break down chemically.

DPVBi is a well-established blue-emitting material, but its operational lifetime can be limited by its thermal and morphological characteristics. researchgate.netresearchgate.net Research has focused on creating derivatives of DPVBi to enhance these properties. One such derivative is 2,5,2',5'-tetrakis(2,2-diphenylvinyl) biphenyl (B1667301) (TDPVBi), a cruciform structure designed to improve stability. researchgate.net Thermogravimetric analysis (TGA) of TDPVBi shows a high onset degradation temperature (T_d) of over 427°C (at 5% weight loss). researchgate.net Furthermore, Differential Scanning Calorimetry (DSC) measurements reveal a glass transition temperature (T_g) for TDPVBi of approximately 110°C, with no crystallization or other phase transitions observed upon heating, indicating it forms a stable amorphous glass. researchgate.netresearchgate.net The asymmetric design of such derivatives can inhibit crystallization, leading to higher thermal stability compared to their symmetric counterparts. researchgate.net

| Property | 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) | 2,5,2',5'-tetrakis(2,2-diphenylvinyl) biphenyl (TDPVBi) |

| Glass Transition Temperature (T_g) | Tends to crystallize from amorphous state researchgate.netresearchgate.net | ~110°C researchgate.netresearchgate.net |

| Decomposition Temperature (T_d) | Not specified in sources | >427°C researchgate.net |

| Melting Point (T_m) | 207°C ossila.com | Not applicable (amorphous) |

| Morphological Stability | Prone to crystallization researchgate.netresearchgate.net | Stable amorphous glass researchgate.net |

Impact of Film Morphology (Amorphous vs. Crystalline) on Device Lifetime and Degradation

The morphology of the organic thin films within an OLED is paramount to its longevity. For many organic semiconductors, an amorphous (disordered) state is preferable to a crystalline (ordered) state for forming uniform, homogeneous films. A significant challenge for DPVBi is that its vacuum-evaporated films exhibit a tendency to undergo a phase transition from an amorphous to a crystalline state. researchgate.netresearchgate.net

This crystallization process is detrimental to device performance and lifetime for several reasons:

Formation of Grain Boundaries: Crystalline regions introduce grain boundaries that can act as traps for charge carriers, impeding their transport and leading to non-radiative recombination, which reduces device efficiency.

Morphological Instability: The physical rearrangement of molecules during crystallization can disrupt the integrity of the thin film and the interfaces between different layers in the device stack. This can create shorts or increase leakage currents, leading to catastrophic device failure. nih.gov

Increased Roughness: Crystallization can increase the surface roughness of the film, which can lead to uneven current distribution and the formation of "dark spots" that grow over time, reducing the active emitting area. nih.gov

The importance of maintaining an amorphous state is highlighted by studies on other OLED materials. For instance, materials with a low T_g can crystallize during fabrication processes that require elevated temperatures, leading to a dramatic drop in device performance. d-nb.info The derivative TDPVBi was specifically designed to overcome this issue. Its fully amorphous character and high T_g of 110°C prevent crystallization, leading to the formation of homogeneous films and greatly enhancing the morphological stability. researchgate.net This improved stability is a direct contributor to the longer operational lifetime observed in TDPVBi-based devices compared to those based on DPVBi. researchgate.net

Strategies for Enhancing Long-Term Operational Stability of DPVBi-Based Devices

Improving the operational lifetime of DPVBi-based devices involves a multi-faceted approach, encompassing molecular design, device architecture engineering, and process optimization.

Molecular Engineering: A primary strategy is the chemical modification of the DPVBi structure itself. As discussed, creating derivatives like TDPVBi with a non-planar, cruciform shape introduces steric hindrance that prevents the molecules from packing into an ordered crystalline lattice, thereby ensuring a stable amorphous morphology. researchgate.netresearchgate.net Another molecular-level strategy being explored for organic emitters in general is deuteration, where hydrogen atoms at specific, vulnerable sites on the molecule are replaced with deuterium. This subatomic modification can strengthen chemical bonds, enhancing the intrinsic photostability of the material and prolonging device lifetime. nih.govnih.gov

Device Architecture Modification: The stability of devices can be significantly improved by optimizing the device stack. One highly effective technique is the insertion of ultrathin interlayers. For example, introducing a 1 to 3 nm layer of 8-hydroxyquinolinato lithium (Liq) at the interface between the emissive layer and the hole-blocking layer has been shown to reduce the number of deep charge traps. scispace.com This reduction in traps minimizes exciton-polaron annihilation, a key degradation pathway, and has been demonstrated to increase device lifetime by as much as eightfold in some OLED systems. scispace.comasianscientist.com Additionally, using DPVBi itself as a thin hole-injection nano-layer between the anode (ITO) and the emitting layer can lower the hole injection barrier by more than 0.2 eV, which improves current efficiency and enhances stability. nih.gov

Process and Environmental Control: Device degradation is also influenced by external factors. Joule heating generated during operation can accelerate degradation mechanisms; using substrates with high thermal conductivity can help dissipate this heat more effectively. nih.gov Proper encapsulation is essential to protect the sensitive organic layers from ambient moisture and oxygen, which can cause rapid degradation and the formation of dark spots. nih.gov

| Strategy | Mechanism | Reported Benefit |

| Molecular Derivatization (e.g., TDPVBi) | Inhibits crystallization, ensures stable amorphous morphology. researchgate.netresearchgate.net | 1.7-fold enhancement in device lifetime compared to DPVBi. researchgate.net |

| Insertion of Liq Interlayer | Reduces deep charge traps, suppressing exciton-polaron annihilation. scispace.com | Up to an 8-fold increase in operational lifetime in TADF-OLEDs. scispace.comasianscientist.com |

| DPVBi as Hole-Injection Layer | Lowers the hole injection energy barrier from the anode. nih.gov | Significant enhancement in current, luminance, and stability. nih.gov |

| Deuteration | Strengthens chemical bonds, increasing intrinsic molecular photostability. nih.govnih.gov | Gradual increase in device operational stability. nih.govnih.gov |

| Improved Heat Dissipation | Reduces device temperature, slowing degradation from Joule heating. nih.gov | Enhanced device performance and lifetime. nih.gov |

| Encapsulation | Protects organic layers from degradation by oxygen and moisture. nih.gov | Prevents dark spot formation and improves overall lifetime. nih.gov |

Compound Names

| Abbreviation | Full Chemical Name |

| DPVBi | This compound |

| TDPVBi | 2,5,2',5'-tetrakis(2,2-diphenylvinyl) biphenyl |

| Liq | 8-hydroxyquinolinato lithium |

| ITO | Indium Tin Oxide |